molecular formula C19H15N3O5S2 B3684850 N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

Cat. No.: B3684850
M. Wt: 429.5 g/mol
InChI Key: FMVFNELQOFDRQC-UHFFFAOYSA-N
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Description

N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidine ring, and a sulfonamide group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring can be formed by the reaction of a thiol with an α-haloketone.

    Coupling Reactions: The indole and thiazolidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring and the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the indole and sulfonamide groups suggests it could have anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and covalent bonding. The indole moiety could interact with enzymes and receptors, while the sulfonamide group could inhibit specific enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the indole, thiazolidine, and sulfonamide groups in a single molecule provides a versatile platform for exploring various chemical and biological activities.

Properties

IUPAC Name

N-[4-hydroxy-5-(5-methoxy-2-oxoindol-3-yl)-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c1-10-3-6-12(7-4-10)29(25,26)22-19-21-18(24)16(28-19)15-13-9-11(27-2)5-8-14(13)20-17(15)23/h3-9,24H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVFNELQOFDRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
Reactant of Route 4
N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
Reactant of Route 5
N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
Reactant of Route 6
N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

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